molecular formula C22H44O5 B12678889 2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane CAS No. 74649-89-1

2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane

Cat. No.: B12678889
CAS No.: 74649-89-1
M. Wt: 388.6 g/mol
InChI Key: DFWQSNWJMXKBJS-UHFFFAOYSA-N
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Description

2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane is a chemical compound with the molecular formula C22H44O5. It is also known as 2-Dodecyl-15-crown-5. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations, making them useful in a variety of chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of dodecyl bromide with 1,4,7,10,13-pentaoxacyclopentadecane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane involves the formation of stable complexes with metal cations. The ether oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation enhances the solubility and transport of the cation in nonpolar solvents, facilitating various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to the presence of the dodecyl group, which enhances its lipophilicity and allows it to interact with nonpolar solvents more effectively. This property makes it particularly useful in applications where solubility in nonpolar media is required .

Properties

CAS No.

74649-89-1

Molecular Formula

C22H44O5

Molecular Weight

388.6 g/mol

IUPAC Name

2-dodecyl-1,4,7,10,13-pentaoxacyclopentadecane

InChI

InChI=1S/C22H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-22-21-26-18-17-24-14-13-23-15-16-25-19-20-27-22/h22H,2-21H2,1H3

InChI Key

DFWQSNWJMXKBJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1COCCOCCOCCOCCO1

Origin of Product

United States

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